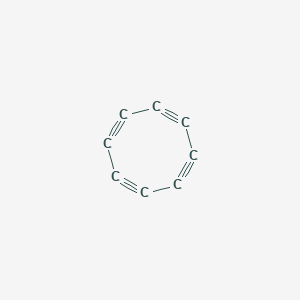

1,3,5,7-Cyclooctatetrayne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

102508-17-8 |

|---|---|

Molecular Formula |

C8 |

Molecular Weight |

96.08 g/mol |

IUPAC Name |

cyclooctatetrayne |

InChI |

InChI=1S/C8/c1-2-4-6-8-7-5-3-1 |

InChI Key |

GRSMROYMIMVIMS-UHFFFAOYSA-N |

Canonical SMILES |

C1#CC#CC#CC#C1 |

Origin of Product |

United States |

Historical Perspectives on Synthesis and Early Structural Investigations

The journey of COT began in 1905 with its first synthesis by Richard Willstätter in Munich. wikipedia.org He achieved this by using pseudopelletierine as the starting material and employing the Hofmann elimination. wikipedia.org Willstätter observed that the newly synthesized compound did not display the expected aromatic stability. wikipedia.org

The controversy was finally put to rest during World War II when Walter Reppe at BASF developed a simple, one-step synthesis of COT from acetylene (B1199291) using a nickel cyanide catalyst. wikipedia.orgosti.gov The material he produced was identical to Willstätter's. Further confirmation came in 1947 when Arthur C. Cope and his team at MIT successfully replicated Willstätter's original multi-step synthesis. wikipedia.org

Early structural investigations were as contentious as its synthesis. While initial electron diffraction experiments suggested that all carbon-carbon bond distances were identical, subsequent X-ray diffraction data by H. S. Kaufman revealed that COT adopts a non-planar, "tub" conformation with alternating single and double C-C bonds of different lengths. wikipedia.orgucalgary.ca This structural feature explained its lack of aromaticity. ucalgary.ca

Significance of 1,3,5,7 Cyclooctatetraene in Fundamental Organic and Organometallic Chemistry Research

The non-aromatic nature of COT is a direct consequence of its structure and electron count. According to Hückel's rule for aromaticity, a molecule must be cyclic, planar, and possess (4n+2) π electrons. quora.com COT, with its 8 π electrons, fits the 4n rule, which would make it anti-aromatic if it were planar. ucalgary.ca To avoid this destabilizing anti-aromaticity and alleviate angle strain, the molecule adopts a non-planar tub shape. ucalgary.caresearchgate.net

This non-aromatic, polyene-like character dictates its reactivity. Unlike benzene (B151609), which undergoes substitution reactions, COT readily undergoes addition reactions, such as with peroxy acids to form epoxides. wikipedia.orgwordpress.com It can also participate in Diels-Alder reactions and undergo ring-opening metathesis polymerization (ROMP) to produce polyacetylene, a conductive polymer. chemimpex.comoregonstate.edu

In the realm of organometallic chemistry, COT plays a crucial role as a versatile ligand. It can coordinate to metals in various ways (e.g., η⁴ or η⁶). wikipedia.org More significantly, COT can be reduced by two electrons to form the cyclooctatetraenide dianion, COT²⁻. wikipedia.org This dianion contains 10 π electrons, satisfying the (4n+2) rule, and adopts a planar, octagonal geometry, making it aromatic. wikipedia.orgwordpress.com This aromatic dianion is a key component in forming "sandwich" compounds with f-block elements, such as the famous uranocene (U(COT)₂), and with other metals like lanthanides and yttrium. wikipedia.org

Overview of Key Academic Research Domains and Challenges

Cyclization and Dimerization Pathways: Theoretical and Indirect Evidence

While direct cyclization or dimerization routes to form an unsubstituted 1,3,5,7-cyclooctatetrayne in solution are not established, related dehydroannulenes have been synthesized. For instance, the synthesis of benzocyclooctatetraene has been achieved through a Diels-Alder reaction of butadiene with 1,2-dehydrocyclooctatetraene, followed by dehydrogenation. anu.edu.au Furthermore, computational studies have explored the structures and stabilities of various dehydro researchgate.netannulenes (cyclooctatrienynes), providing theoretical insights into these reactive intermediates. electronicsandbooks.com

Photochemical Generation from Structural Isomers: A Focus on the Tetraene

The photochemical generation from isomers like barrelene is a known method for producing 1,3,5,7-cyclooctatetraene. wikipedia.org This process involves the photoisomerization of barrelene to semibullvalene, which then thermally rearranges to cyclooctatetraene (B1213319). There is no evidence to suggest that a similar pathway can be utilized to access the highly strained this compound.

Gas-Phase Synthesis and Radical Routes: The Frontier of Tetrayne Chemistry

The most promising approaches for generating and studying species related to this compound are found in gas-phase chemistry and matrix isolation techniques. These methods allow for the formation and characterization of highly reactive molecules at very low temperatures and concentrations.

Gas-Phase Synthesis: Unconventional gas-phase syntheses have been developed for related C8 species. For example, the elusive 1,2,4,7-cyclooctatetraenyl radical (C₈H₇) has been synthesized for the first time through the bimolecular gas-phase reaction of ground-state carbon atoms with 1,3,5-cycloheptatriene. dongguk.edunih.gov This reaction proceeds through triplet aromatic 1,3,5,7-cyclooctatetraene and non-aromatic cyclooctatriene intermediates, highlighting a pathway to exotic C8 ring systems that are inaccessible through classical methods. dongguk.edunih.gov

Matrix Isolation: Matrix isolation is a powerful technique for trapping and studying highly reactive species. ebsco.comruhr-uni-bochum.de It involves isolating molecules in an inert gas matrix at cryogenic temperatures (typically near absolute zero). ebsco.comifpan.edu.pl This environment prevents the reactive species from decomposing or reacting with each other, allowing for spectroscopic analysis. ebsco.comifpan.edu.pl The photoelectron spectrum of the dehydrocyclooctatetraene negative ion (C₈H₆⁻) has been reported, with the lowest energy feature assigned to singlet 1,3,5-cyclooctatrien-7-yne. acs.org This study also determined the electron affinity of C₈H₆ and observed the stretching frequency of the triple bond. acs.org

Table 1: Spectroscopic Data for 1,3,5-Cyclooctatrien-7-yne

| Property | Value |

|---|---|

| Electron Affinity of C₈H₆ | 1.044 ± 0.008 eV acs.org |

| Triple Bond Stretching Frequency | 2185 cm⁻¹ acs.org |

| Singlet-Triplet Energy Difference | 0.708 ± 0.006 eV acs.org |

Metal-Catalyzed Cyclotetramerization Reactions

The synthesis of cyclooctatetraene (COT) and its derivatives through the metal-catalyzed cyclotetramerization of alkynes is a powerful and atom-economical approach. Nickel catalysts have historically played a central role in these transformations.

The groundbreaking work of Reppe demonstrated the nickel-catalyzed tetramerization of acetylene (B1199291) to form cyclooctatetraene. acs.org Since then, significant research has focused on controlling the regioselectivity of this reaction when using substituted alkynes. For instance, nickel complexes bearing bulky ligands, such as 1,4-diazadienes, have been developed to achieve regioselective [2+2+2+2] cycloadditions of monosubstituted alkynes, leading to the formation of either 1,3,5,7- or 1,2,4,6-tetrasubstituted cyclooctatetraenes. pku.edu.cn

While nickel catalysts often favor the formation of cyclooctatetraenes, cobalt-catalyzed reactions of alkynes typically yield benzene (B151609) derivatives through [2+2+2] cyclotrimerization. pku.edu.cn However, recent studies have shown that dinuclear nickel complexes can promote the regio- and chemoselective cyclotrimerization of terminal alkynes to form 1,2,4-trisubstituted arenes, outperforming mononuclear nickel complexes that generally favor cyclotetramerization. acs.org

A mechanochemical approach utilizing nickel pellets as both the catalyst and the source of frictional energy has been developed for the solvent-free [2+2+2+2] cycloaddition of alkynes. researchgate.net This method notably favors the formation of cyclooctatetraene isomers over substituted benzenes, which are often the major products in solution-phase reactions. researchgate.net

The table below summarizes key findings in the metal-catalyzed cyclotetramerization of alkynes.

| Catalyst System | Substrate | Major Product(s) | Key Features |

| Nickel with 1,4-diazadiene ligands | Monosubstituted alkynes | 1,3,5,7- or 1,2,4,6-tetrasubstituted cyclooctatetraenes | Regioselective [2+2+2+2] cycloaddition. pku.edu.cn |

| Nickel pellets (mechanochemical) | Alkynes | Substituted cyclooctatetraene isomers | Solvent-free, favors COT formation over arenes. researchgate.net |

| Dinuclear Nickel complexes | Terminal alkynes | 1,2,4-trisubstituted arenes | Outperforms mononuclear Ni complexes which favor COT. acs.org |

Synthesis of Substituted 1,3,5,7-Cyclooctatetraene Derivatives

The functionalization of the cyclooctatetraene core is crucial for tuning its electronic and steric properties and for constructing more complex molecular architectures.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of cyclooctatetraene and its derivatives is a significant synthetic challenge. One successful strategy involves the use of metal complexes to control the reactivity of the COT ring. For example, the coordination of a CpRu fragment to cyclooctatetraene allows for the regio- and stereoselective addition of nucleophiles. researcher.life The initial nucleophilic attack occurs exclusively on the COT ring and in an exo position relative to the metal center. researcher.life Subsequent functionalization can be directed by the nature of the substituents and the hapticity of the metal-ligand complex. researcher.life

Late-stage functionalization of tetraphenylenes, which contain a central cyclooctatetraene core, offers a concise route to diverse derivatives. researchgate.net This has been achieved through regioselective iodination followed by atom insertion, a method facilitated by the steric hindrance of bulky substituents like tert-butyl groups. researchgate.netresearchgate.net This approach has enabled the rapid construction of double helical architectures and potential hole transport materials. researchgate.netresearchgate.net

Palladium-catalyzed hydroarylation of internal alkynes using a removable directing group has also been shown to proceed with high regioselectivity, offering another avenue for the controlled synthesis of substituted alkene systems that could be precursors to functionalized COTs. scispace.com

Annulation Approaches for Polycyclic Systems

Annulation reactions involving the cyclooctatetraene framework are instrumental in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and nanocarbon structures. A versatile method for creating annulated PAHs involves a three-step process: palladium-catalyzed α-arylation of cyclohexanone (B45756) with a brominated PAH, conversion to a vinyl triflate, and subsequent intramolecular palladium-catalyzed cyclization. researchgate.net

The Scholl reaction, a classic method for forming carbon-carbon bonds via oxidative cyclodehydrogenation, has been employed in the synthesis of various polycyclic systems containing eight-membered rings. rsc.orgacs.org For instance, it has been used to create nanographene molecules and expanded helicenes from highly substituted biphenylene (B1199973) precursors. rsc.org However, the Scholl reaction can sometimes lead to skeletal rearrangements, as observed in the treatment of a twisted PAH containing a cyclooctatetraene fused by two 9,9′-bifluorenylidene units. acs.org

Furthermore, a photoredox-catalyzed annulation of oligoarylenyl precursors provides a mild method for intramolecular C-C bond formation, leading to planarized graphenoids. acs.org This reaction is tolerant of a wide range of functional groups. acs.org Ring contraction of highly substituted cyclooctatetraenes on a gold surface has also been observed, leading to the formation of non-benzenoid PAHs. nih.gov

Stereoselective Methods for Novel Derivatives

The stereoselective synthesis of cyclooctatetraene derivatives is essential for creating molecules with specific three-dimensional structures and functionalities. A notable strategy involves the tactical anti-vicinal difunctionalization of cyclooctatetraene oxide. rsc.org This approach, featuring an SN2′ alkylation followed by a tandem Claisen rearrangement and 6π-electrocyclization, allows for the rapid construction of advanced bicyclo[4.2.0]octadiene intermediates. rsc.org These intermediates have been crucial in the total synthesis of natural products like endiandric acid J and beilcyclone A. rsc.org

Another powerful technique is the photooxygenation of substituted bicyclo[4.2.0]octa-2,4-dienes, derived from cyclooctatetraene, to form tricyclic endoperoxides. researchgate.net These endoperoxides can be further elaborated through stereoselective reactions to yield novel bis-homoinositols and aminocyclitol analogues. researchgate.netbeilstein-journals.org For example, a palladium(0)-catalyzed ionization/cyclization reaction of a cis-diol derived from an endoperoxide leads to the formation of an oxazolidinone derivative with remarkable regio- and stereoselectivity. beilstein-journals.org

The table below highlights stereoselective methods for synthesizing novel cyclooctatetraene derivatives.

| Starting Material | Key Transformation(s) | Product Class | Noteworthy Features |

| Cyclooctatetraene oxide | SN2′ alkylation, Claisen rearrangement, 6π-electrocyclization | Bicyclo[4.2.0]octadiene intermediates | Total synthesis of endiandric acid J and beilcyclone A. rsc.orgresearchgate.net |

| Substituted bicyclo[4.2.0]octa-2,4-dienes | Photooxygenation, reduction, Pd(0)-catalyzed cyclization | Bis-homoinositols, aminocyclitols | High stereoselectivity in the formation of complex cyclic systems. researchgate.netbeilstein-journals.org |

Electronic Structure and Bonding Theory

The electronic structure of this compound, a fascinating and highly strained cyclic polyyne, has been the subject of extensive theoretical and computational investigation. Its unique geometry and bonding characteristics, arising from the fusion of four acetylene units into an eight-membered ring, present a significant challenge to conventional bonding models and provide a rich platform for exploring fundamental concepts in theoretical chemistry.

Quantum Chemical Analyses of Molecular Orbitals

Quantum chemical analyses, employing methods such as ab initio complete active space self-consistent field (CASSCF) and multi-reference second-order perturbation theory (CASPT2), have been instrumental in elucidating the molecular orbital landscape of this compound. nih.govresearchgate.net These calculations reveal a complex interplay of σ and π orbitals that dictate the molecule's stability and reactivity.

In its ground state, this compound adopts a non-planar, tub-shaped conformation with D2d symmetry. researchgate.net This puckered structure minimizes the severe angle strain that would be present in a planar D8h or D4h geometry. The molecular orbitals of the triplet state of 1,3,5,7-cyclooctatetraene have been investigated, revealing insights into its aromatic character in the excited state. osti.gov

A key feature of its electronic structure is the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that influences the molecule's electronic properties and spectroscopic behavior. Computational studies have also explored the molecular orbitals of related isomers and radical species, providing a comprehensive picture of the electronic landscape of C8H8 systems. osti.gov

Computational Assessment of Conjugation and Pi-Electron Delocalization

Despite its cyclic structure containing alternating single and triple bonds, the non-planar geometry of this compound significantly hinders effective π-electron delocalization. researchgate.net The twisting of the acetylenic units relative to each other disrupts the continuous overlap of p-orbitals, a prerequisite for aromaticity. researchgate.net

Computational methods have been employed to quantify the extent of conjugation and its energetic consequences. While some degree of interaction between the π systems of the triple bonds exists, it is considerably weaker than in planar aromatic systems like benzene. This is reflected in the calculated bond lengths, which show a clear distinction between single and triple bonds, rather than the bond length equalization characteristic of aromatic compounds. researchgate.net The concept of π-electron delocalization in cyclooctatetrayne is a departure from the classical understanding of aromaticity as defined by Hückel's rule. libretexts.orglibretexts.org

Evaluation of Hyperconjugative Interactions and Stabilization Mechanisms

Beyond traditional π-conjugation, hyperconjugative interactions play a crucial role in the stabilization of this compound. These interactions involve the overlap of filled σ-orbitals (C-C and C-H bonds) with adjacent empty π*-orbitals of the triple bonds. This "two-way" or "double" hyperconjugation provides a significant source of stabilization energy, partially compensating for the loss of π-conjugation due to the puckered geometry. researchgate.net

Computational techniques, such as the block-localized wavefunction (BLW) method, have been used to directly evaluate the energetic contribution of these hyperconjugative interactions. researchgate.netnih.gov These studies have shown that hyperconjugation is a key factor in explaining the observed stability of this compound, which is greater than what would be expected based solely on the effects of angle strain and limited π-delocalization. researchgate.net The interplay between destabilizing ring strain and stabilizing hyperconjugative effects is a central theme in understanding the structure and properties of this unique molecule.

Conformational Dynamics and Energetics

The flexible eight-membered ring of this compound allows for complex conformational dynamics, including ring inversion and bond-shifting processes. Theoretical and computational studies have been essential in mapping the potential energy surface of these transformations and determining the associated energy barriers.

Computational Modeling of Ring Inversion Processes

Ring inversion in this compound involves the interconversion between two equivalent tub-shaped D2d conformations. researchgate.net This process is believed to proceed through a planar transition state. Computational modeling has been used to determine the geometry and energy of this transition state.

Early computational work suggested that the planar D4h structure is the transition state for ring inversion. nih.gov More recent and sophisticated multireference calculations have refined our understanding of this process, providing more accurate values for the barrier height. researchgate.net These studies indicate that a significant amount of energy is required for the ring to flatten, highlighting the substantial ring strain in the planar conformation. nih.govresearchgate.net The study of ring inversion is a key aspect of understanding the molecule's dynamic behavior. researchgate.net

Theoretical Examination of Bond-Shifting Isomerizations

In addition to ring inversion, this compound can undergo bond-shifting isomerizations, where single and triple bonds interchange their positions. This process is of fundamental interest as it represents a form of valence tautomerism. Theoretical studies have investigated the transition state for this bond-shifting process, which is thought to involve a more symmetric, higher-energy planar D8h structure. nih.gov

The energy barrier for bond-shifting is predicted to be higher than that for ring inversion. nih.gov The presence of a bifurcation on the potential energy surface between the transition states for ring inversion (D4h) and bond-shifting (D8h) has been identified through computational studies, which is crucial for a correct understanding of these dynamic processes. researchgate.net These theoretical investigations provide a detailed picture of the complex interplay of motions that govern the isomerization of this compound. nih.govresearchgate.net

Construction and Mapping of Potential Energy Surfaces

The potential energy surface (PES) of a molecule is a fundamental concept that dictates its chemical behavior. For COT, the PES is particularly complex, featuring multiple minima corresponding to different conformations and transition states that connect them. Computational methods, such as ab initio complete active space self-consistent field (CASSCF) and multi-configurational second-order perturbation theory (CASPT2), are instrumental in mapping these surfaces. researchgate.netresearchgate.net

These calculations reveal that the ground state (S₀) of COT adopts a tub-shaped conformation with D₂d symmetry. mdpi.comresearchgate.net This non-planar structure minimizes the antiaromatic destabilization that would occur in a planar geometry. mdpi.comucalgary.ca The PES also includes transition states for key dynamic processes like ring inversion and bond shifting. The ring inversion proceeds through a planar transition state with D₄h symmetry, while the bond shift occurs via a planar D₈h transition state where all carbon-carbon bonds are of equal length. researchgate.net

The exploration of the excited state PES is crucial for understanding the photochemistry of COT. Upon photoexcitation, the molecule can access various excited states, each with its own unique PES. The spectroscopic excited state (S₂) rapidly decays to the lower-lying dark excited state (S₁). researchgate.netresearchgate.net A key feature on the S₁ PES is a planar D₈h symmetric minimum, which acts as a collecting point before non-adiabatic transitions back to the ground state. researchgate.netresearchgate.net

Theoretical Frameworks of Aromaticity, Antiaromaticity, and Non-Aromaticity

The concepts of aromaticity, antiaromaticity, and non-aromaticity are central to understanding the stability and reactivity of cyclic conjugated systems.

Application and Interpretation of Hückel's Rule

Hückel's rule is a cornerstone of aromaticity theory. It states that planar, cyclic, and fully conjugated molecules with (4n+2) π-electrons are aromatic and exceptionally stable, while those with 4n π-electrons are antiaromatic and unstable. vaia.comlibretexts.org Neutral this compound, with its 8 π-electrons, is a 4n system (where n=2) and would be expected to be antiaromatic if it were planar. ucalgary.cavaia.comlibretexts.org

However, due to this inherent instability, COT avoids a planar conformation in its ground state, adopting a non-planar tub shape. ucalgary.cavaia.comwikipedia.org This geometric distortion disrupts the continuous overlap of p-orbitals, effectively making the molecule non-aromatic rather than antiaromatic. mdpi.comucalgary.calibretexts.org

The situation changes dramatically upon reduction. The addition of two electrons to form the cyclooctatetraene dianion (COT²⁻) results in a system with 10 π-electrons. vaia.com This now satisfies Hückel's (4n+2) rule (with n=2), and as a result, the dianion adopts a planar conformation and exhibits aromatic character. vaia.comscribd.com

Computational Studies on Aromatic Character in Planar and Non-Planar Forms

Computational methods provide powerful tools to quantify the aromatic character of different forms of COT. One widely used method is the calculation of Nucleus-Independent Chemical Shifts (NICS). NICS values are calculated at the center of the ring and provide a measure of the magnetic shielding or deshielding, which is indicative of aromaticity (negative NICS values) or antiaromaticity (positive NICS values).

Computational studies have confirmed the non-aromatic character of the tub-shaped D₂d ground state of COT, with NICS values close to zero. mdpi.com In contrast, the hypothetical planar D₄h and D₈h structures exhibit significant antiaromaticity, as indicated by large positive NICS values. mdpi.com Conversely, the triplet state of COT in a planar D₈h geometry is predicted to be aromatic.

The table below summarizes the calculated NICS values and bond lengths for different conformations of COT, providing a quantitative insight into their aromatic character.

| Species | Symmetry | State | NICS(0) (ppm) | C-C Bond Lengths (Å) | Aromaticity |

| COT | D₂d | Singlet (S₀) | +3.0 | 1.337, 1.470 | Non-aromatic |

| COT | D₄h | Singlet (S₀) | High Positive Value | Alternating | Antiaromatic |

| COT | D₈h | Singlet (S₀) | High Positive Value | Equal | Antiaromatic |

| COT | D₈h | Triplet (T₁) | Negative Value | Equal | Aromatic |

| COT²⁻ | D₈h | Singlet (S₀) | Negative Value | Equal | Aromatic |

This table presents a summary of computational findings on the aromaticity of different forms of this compound.

Prediction and Analysis of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the complex reaction mechanisms available to this compound.

Computational Elucidation of Photochemical Reaction Pathways (e.g., Conical Intersections, Excited State Dynamics)

The photochemistry of COT is governed by the topography of its excited-state potential energy surfaces and the presence of conical intersections, which are points of degeneracy between electronic states that facilitate ultra-fast, non-radiative decay back to the ground state. researchgate.netresearchgate.net

Computational studies have identified two key conical intersections that control the photochemical fate of COT. researchgate.net These intersections are accessible from the planar S₁ minimum and lead to different photoproducts. researchgate.netresearchgate.net The higher-energy conical intersection can mediate cis-trans photoisomerization and the formation of a cyclopropane (B1198618) ring. The lower-energy conical intersection, which has a boat-shaped structure, is responsible for the formation of semibullvalene or for double-bond shifting. researchgate.net The intricate network of photochemical pathways highlights the complex excited-state dynamics of COT. researchgate.netresearchgate.net

Theoretical Studies of Thermal Rearrangement Mechanisms (e.g., Cope Rearrangements, Valence Isomerizations)

In addition to its rich photochemistry, this compound undergoes a variety of thermal rearrangements, including Cope rearrangements and valence isomerizations. researchgate.netuq.edu.au The Cope rearrangement is a vaia.comvaia.com-sigmatropic rearrangement that is common for 1,5-dienes. masterorganicchemistry.comwikipedia.org In COT, this process can lead to the interconversion of different isomers.

Valence isomerization, the interconversion of constitutional isomers, is another important thermal process for COT. A notable example is the rhodium(I)-catalyzed valence isomerization of cubane (B1203433) to cyclooctatetraene. uq.edu.au Computational studies can map the potential energy surfaces for these rearrangements, identifying the transition states and intermediates involved and providing insights into the reaction barriers and product distributions. researchgate.netnih.gov For instance, the thermal interconversion between COT and its valence isomer bicyclo[4.2.0]octa-2,4,7-triene has been studied computationally, revealing the energetic landscape of this process. lu.se

The comprehensive mapping of both photochemical and thermal reaction pathways provides a detailed understanding of the reactivity of COT and its derivatives. researchgate.net

Analysis of Transition States and Reaction Energetics

Theoretical investigations into cyclic C8 isomers have primarily focused on their relative stabilities and the energy barriers associated with their interconversion. These studies are crucial for understanding which isomers might be plausible targets for synthesis and how they might transform under various conditions.

One area of focus has been the rearrangement of other C8 allotropes, which can provide clues about the potential reaction pathways involving this compound. For instance, computational studies on the cubic C8 allotrope have identified a rearrangement pathway leading to a monocyclic C8 ring. This transformation is calculated to have a significant energy barrier, suggesting that while possible, it would not occur spontaneously under normal conditions.

Key Research Findings from Related C8 Isomers:

Rearrangement of Cubic C8: Theoretical calculations have explored the potential energy surface for the isomerization of a cubic C8 molecule. A transition state has been identified for its rearrangement to a monocyclic, C4h symmetric C8-ring. The calculated activation energy for this process is 57.5 kcal/mol, indicating a substantial barrier to this particular isomerization. port.ac.uk

Stability of Cyclic C8: For carbon clusters, the relative stability of linear versus cyclic forms is a key question. Theoretical studies suggest that for C8, a cyclic form with C4h symmetry and a linear, cumulene-like form are energetically very close, making them both candidates for the ground state structure. researchgate.net This implies that any synthesized cyclic C8, such as this compound, might be prone to ring-opening to form linear isomers.

Experimental Observation of Cyclic C8: While not the specific isomer , the existence of a cyclic C8 molecule has been confirmed experimentally by trapping it in solid argon and characterizing it via infrared spectroscopy. nih.gov This provides tangible evidence that cyclic all-carbon molecules of this size can exist, lending credence to the theoretical exploration of their properties.

The energetics of these transformations are critical for predicting the viability of a molecule like this compound. High energy barriers for isomerization or decomposition would suggest that the molecule, if synthesized, could be kinetically stable and thus isolable. Conversely, low energy barriers would indicate a transient species that readily converts to more stable forms.

While direct computational data on the transition states and reaction energetics of this compound is not extensively available, the study of its isomers provides a foundational understanding of the forces and energy landscapes at play. Further theoretical work is needed to map the specific reaction coordinates for the isomerization and decomposition of this compound to provide a more complete picture of its chemical dynamics.

Advanced Spectroscopic and Diffraction Methodologies for 1,3,5,7 Cyclooctatetraene Research

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides deep insights into the molecular structure, bonding, and conformational dynamics of 1,3,5,7-cyclooctatetrayne. Both infrared and Raman techniques have been employed to probe its vibrational modes under various conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and determining the structural features of molecules. For this compound, IR studies have been crucial in confirming its D2d symmetry in the ground state. The analysis of its gas-phase IR spectrum has allowed for the assignment of its fundamental vibrational modes. researchgate.net

High-pressure synchrotron mid-infrared studies have also been conducted on this compound up to approximately 22 GPa. These investigations have confirmed phase transitions at pressures around 3-4 GPa and 7-10 GPa. researchgate.net Above 15 GPa, these studies observed chemical reactions leading to the irreversible dimerization or polymerization of the molecule. researchgate.net The stiffening of vibrational modes with increasing pressure is a typical observation in such high-pressure studies. unlv.edu

Table 1: Selected Gas-Phase Infrared Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3020 | C-H stretch |

| ~1630 | C=C stretch |

| ~930 | C-H out-of-plane bend |

| ~695 | Ring deformation |

Note: The exact frequencies may vary slightly depending on the experimental conditions and data source. The assignments are based on general regions for these types of vibrations.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and is therefore an excellent technique for studying the carbon-carbon bonds in this compound. The position of the C=C stretching frequency in the Raman spectrum can provide information about the extent of π-electron conjugation. In a hypothetical planar, aromatic cyclooctatetrayne, a significant shift in this frequency would be expected compared to the non-planar, non-aromatic form.

High-pressure Raman spectroscopy studies on this compound have complemented the findings from IR spectroscopy. These studies have also revealed pressure-induced phase transitions. researchgate.net As pressure increases, a general stiffening of the Raman active modes is observed, which is indicative of the increased force constants resulting from compression. unlv.edu This technique has been instrumental in exploring the structural transformations of this compound under extreme conditions.

Table 2: Key Raman Shifts and their Significance in this compound Analysis

| Raman Shift (cm⁻¹) | Assignment | Significance |

| ~1630 | C=C stretch | Indicates the presence of localized double bonds and can be used to probe changes in conjugation with pressure or temperature. |

| ~1200 | C-C stretch | Reflects the single bond character within the ring. |

| ~3020 | C-H stretch | Corresponds to the stretching of the vinylic C-H bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of this compound in solution.

The tub-shaped conformation of this compound gives rise to a simple ¹H NMR spectrum at room temperature, consisting of a single sharp peak. This is due to the rapid conformational exchange processes of ring inversion and bond shifting, which average the environments of all the protons on the NMR timescale.

Advanced NMR techniques, such as 2D NMR (COSY, NOESY), can provide more detailed information about the connectivity and spatial relationships between atoms. For substituted derivatives of this compound, these techniques are invaluable for assigning specific proton and carbon signals and for determining the preferred conformations. Low-temperature ¹H NMR studies have been particularly insightful, as they can slow down the dynamic processes enough to observe distinct signals for the different proton environments in the "frozen" tub conformation. osti.gov

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | ~5.7 | Singlet | N/A |

| ¹³C | ~130 | - | - |

Note: The single peak in the room temperature ¹H NMR spectrum is an average of the different proton environments due to rapid conformational exchange. The ¹³C NMR also shows a single peak for the same reason.

Variable-temperature NMR studies are essential for probing the dynamic behavior of this compound. By lowering the temperature, the rates of ring inversion and bond shifting can be slowed, leading to significant changes in the NMR spectrum. At a certain temperature, the single peak in the ¹H NMR spectrum will broaden and eventually decoalesce into multiple signals, representing the distinct protons in the static tub conformation.

From the coalescence temperature and the separation of the signals at low temperatures, the energy barrier for the ring inversion process can be calculated. Studies on substituted cyclooctatetraenes have provided valuable data on how substituents affect the energetics of this process. For instance, ¹H NMR studies on isopropoxycyclooctatetraene have been used to investigate the isotope effect on the rate of ring inversion. acs.org

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the solid-state structure of molecules. Early X-ray diffraction studies on this compound were instrumental in confirming its non-planar, tub-shaped conformation and the presence of alternating single and double bonds, definitively refuting a planar, aromatic structure. wikipedia.org

A low-temperature single-crystal X-ray diffraction study provided precise structural parameters for this compound at 129 K. iucr.org This study confirmed the D2d symmetry of the molecule in the solid state. X-ray diffraction has also been used in conjunction with high-pressure spectroscopic techniques to characterize the structural changes that occur during phase transitions. researchgate.net

Table 4: Crystallographic Data for this compound at 129 K

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a (Å) | 7.823 |

| b (Å) | 7.823 |

| c (Å) | 10.741 |

| C=C Bond Length (Å) | ~1.34 |

| C-C Bond Length (Å) | ~1.48 |

| C=C-C Bond Angle (°) | ~126.1 |

Data obtained from a low-temperature X-ray diffraction study. iucr.org

Single Crystal X-ray Diffraction for Solid-State Molecular Architectures

Single crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Early investigations into the structure of 1,3,5,7-cyclooctatetraene were crucial in resolving the debate surrounding its planarity and bond alternation. X-ray diffraction data demonstrated that in its normal, solid state, COT is non-planar and adopts a tub conformation. wikipedia.org

This technique confirmed the presence of two distinct carbon-carbon bond distances, corresponding to alternating single and double bonds, which was a key piece of evidence against the molecule possessing aromatic character in its ground state. wikipedia.org The molecular structure belongs to the D₂d point group. wikipedia.org While early electron diffraction studies provided foundational data, X-ray diffraction of crystalline derivatives and low-temperature studies of COT itself have refined this structural understanding. wikipedia.orgaip.org The key structural parameters determined from diffraction studies are summarized in the table below.

| Parameter | Value | Method |

| C=C Bond Distance | ~1.34 Å | X-ray Diffraction |

| C-C Bond Distance | ~1.47 Å | X-ray Diffraction |

| C=C-C Bond Angle | 126.1° | X-ray Diffraction |

| C=C-H Bond Angle | 117.6° | X-ray Diffraction |

| Molecular Point Group | D₂d | X-ray Diffraction |

| Conformation | Tub (non-planar) | X-ray Diffraction |

| Note: Values are approximate and represent typical findings from diffraction studies. |

Angular-Dispersive X-ray Diffraction Under Elevated Pressure

The behavior of molecules under high pressure is a critical area of study in materials science and chemistry, as pressure can induce significant changes in molecular conformation, crystal packing, and even chemical identity. Angular-dispersive X-ray diffraction (ADXRD) in conjunction with a diamond anvil cell is a primary tool for investigating these pressure-induced transformations.

High-pressure ADXRD studies have been performed on solid 1,3,5,7-cyclooctatetraene to observe its structural evolution. These experiments have revealed that COT undergoes at least two phase transitions as pressure is increased. aip.org Near 25.6 GPa, a loss of long-range crystallographic order is observed, indicating a transition to an amorphous solid. researchgate.net These structural changes are often accompanied by alterations in physical properties, such as pressure-induced luminescence. aip.org

| Pressure (GPa) | Observation |

| Ambient | Crystalline solid (Phase I) |

| > 1.4 | Phase transition (I → II) |

| > 5.5 | Phase transition (II → III) |

| > 10.0 | Phase transition (III → IV) |

| > 15.5 | Phase transition (IV → V) |

| ~25.6 | Loss of long-range order (Amorphous solid) |

| Data sourced from high-pressure infrared and X-ray diffraction studies. researchgate.net |

High-Resolution Gas-Phase Spectroscopies

To understand the intrinsic properties of a molecule, free from the effects of crystal packing or solvent interactions, gas-phase studies are essential. High-resolution spectroscopic techniques can provide exceptionally precise data on molecular geometry and dynamics.

Femtosecond Time-Resolved Rotational Coherence Spectroscopy for Precise Structural Parameters

Femtosecond time-resolved rotational coherence spectroscopy (RCS) is a powerful gas-phase technique used to determine the rotational constants of molecules with very high accuracy. rsc.org In an RCS experiment, a femtosecond laser pulse creates a coherent superposition of rotational states. The subsequent evolution of this coherence, which manifests as periodic recurrences in a spectroscopic signal, is monitored by a time-delayed probe pulse. The spacing of these rotational recurrences is directly related to the molecule's moments of inertia and, therefore, its precise structure.

A study combining femtosecond degenerate four-wave mixing (fs-DFWM) as the RCS technique with ab initio calculations has provided an accurate determination of the ground-state structure of 1,3,5,7-cyclooctatetraene. rsc.org This approach allows for the determination of rotational constants with a precision that can challenge and refine theoretical models.

| Parameter | Value (cm⁻¹) |

| Rotational Constant (B) | 0.18972 ± 0.00010 |

| Note: Data for benzene (B151609), a related cyclic molecule, obtained by a similar technique. rsc.org Specific rotational constants for 1,3,5,7-cyclooctatetraene from RCS were not available in the search results, but the technique is highly applicable. |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and radical ions. turner-lab.com It is an indispensable tool for characterizing the electronic structure and environment of these highly reactive intermediates.

Characterization of Cyclooctatetraenyl Radical Intermediates

The reduction of 1,3,5,7-cyclooctatetraene can proceed through one-electron transfer steps, leading to the formation of paramagnetic radical intermediates. The cyclooctatetraenyl radical-anion (COT⁻•) is a key intermediate that has been extensively studied by ESR spectroscopy.

ESR studies of the COT⁻•, prepared by alkali metal reduction, have provided detailed information about its electronic structure. The spectrum of the uncomplexed radical anion reveals hyperfine splitting from the protons and ¹³C nuclei, which allows for the mapping of the spin density distribution around the ring. The g-factor is also a characteristic parameter. In some cases, further splitting due to interaction with the alkali metal cation is observed, indicating the formation of ion-pair complexes.

| Parameter | Value (for uncomplexed radical-anion) |

| Proton Hyperfine Splitting | 3.209 ± 0.007 gauss |

| Carbon-13 Splitting | 1.28 ± 0.05 gauss |

| g-factor | 2.0025 ± 0.0001 |

| Line Width (upper limit) | 0.17 gauss |

| Data from ESR studies of the cyclooctatetraenyl radical-anion in dimethoxyethane and tetrahydrofuran. |

Reactivity Profiles and Mechanistic Pathways of 1,3,5,7 Cyclooctatetraene

Fundamental Organic Reactions

As a cyclic polyene, 1,3,5,7-cyclooctatetraene's four carbon-carbon double bonds are prone to electrophilic addition reactions, a common characteristic of alkenes. quora.com For instance, it reacts with hydrogen halides like HCl, where a pi bond attacks the proton, forming a carbocation intermediate that is subsequently attacked by the halide anion. quora.com The π bonds in COT react in a manner typical for olefins. wikipedia.org Various addition reactions are known, including reactions with peroxy acids or dimethyldioxirane (B1199080) to generate mono- and polyepoxides. wikipedia.org

The scope of addition reactions is broad, reflecting its polyolefinic nature. Due to its non-aromatic character, it readily engages in reactions that saturate one or more of its double bonds, thereby relieving the antiaromatic strain of a hypothetical planar configuration. quora.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.comorganic-chemistry.org 1,3,5,7-Cyclooctatetraene can act as a diene in this type of reaction. A notable characteristic of COT in Diels-Alder reactions is its isomerization to a bicyclic compound, bicyclo[4.2.0]octa-2,4,7-triene. wordpress.com This isomerization facilitates the cycloaddition. For example, the chlorinated bicyclic form of COT reacts with dimethyl acetylenedicarboxylate (B1228247) in a Diels-Alder fashion. wikipedia.org

The reaction is facilitated when the dienophile possesses electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene more favorable. organic-chemistry.org

Table 1: Examples of Dienophiles in Diels-Alder Reactions

| Dienophile | Activating Group(s) |

|---|---|

| Maleic anhydride | -CO-O-CO- |

| Dimethyl acetylenedicarboxylate | -COOCH₃, -COOCH₃ |

This table showcases common dienophiles with electron-withdrawing groups that enhance their reactivity in Diels-Alder cycloadditions.

Hydrogenation of 1,3,5,7-cyclooctatetraene involves the addition of hydrogen across its double bonds, typically in the presence of a metal catalyst. The complete hydrogenation of COT yields cyclooctane (B165968). The heat of hydrogenation for the conversion of 1,3,5-cyclooctatetraene to cyclooctane provides insight into its thermodynamic stability. The heat of hydrogenation of 1,3,5-cyclooctatriene (B161208) to cyclooctane has been measured to be -25.6 kcal/mol. sci-hub.se

Reduction of COT can also lead to the formation of the cyclooctatetraenyl dianion (COT²⁻). This dianion is a planar, 10-pi electron system, which conforms to Hückel's rule for aromaticity (4n+2 π electrons, where n=2). researchgate.netrsc.org This reduction can be achieved using alkali metals like potassium or sodium, and it proceeds in a stepwise manner, first forming the radical anion [COT]⁻. rsc.org Molecular hydrides, such as a dimeric β-diketiminato calcium hydride, can also be used to achieve this two-electron reduction, resulting in an aromatized inverse sandwich dicalcium cyclooctatetraenyl derivative. cardiff.ac.uk

Table 2: Reduction Products of 1,3,5,7-Cyclooctatetraene

| Reagent(s) | Product | Key Feature |

|---|---|---|

| H₂ / Catalyst | Cyclooctane | Complete saturation |

| K or Na | Cyclooctatetraenyl dianion (COT²⁻) | Aromatic, 10π electron system |

This table summarizes the different products obtained from the reduction and hydrogenation of 1,3,5,7-cyclooctatetraene.

Carbenes and their analogues, such as silylenes (silicon analogues of carbenes), are highly reactive species that can undergo cycloaddition reactions with alkenes to form cyclopropane (B1198618) derivatives. libretexts.org 1,3,5,7-Cyclooctatetraene reacts with carbenoids in a cycloaddition manner to afford bicyclic products. researchgate.net For example, the reaction with a carbenoid (:ER₂) can yield 9-(ER₂)bicyclo[4.2.1]nona-2,4,7-triene. researchgate.net

The addition of carbenes to alkenes is often stereospecific, with the stereochemistry of the alkene being preserved in the cyclopropane product. libretexts.org This suggests a concerted mechanism for the cycloaddition. Carbenoids, like the one generated in the Simmons-Smith reaction (iodomethylzinc iodide), react similarly to carbenes to produce cyclopropanes. libretexts.org

Polymerization Mechanisms

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that converts cyclic olefins into polymers. nih.govwikipedia.org The driving force for this reaction is the relief of ring strain in the monomer. nih.govwikipedia.org 1,3,5,7-Cyclooctatetraene can undergo ROMP to synthesize polyacetylene. wikipedia.org

The polymerization is initiated by a transition metal carbene catalyst, such as a Grubbs' catalyst (ruthenium-based) or a Schrock catalyst (molybdenum or tungsten-based). youtube.commdpi.com The initiation step involves a [2+2] cycloaddition between the metal carbene and a double bond of the cyclic olefin, forming a metallacyclobutane intermediate. wikipedia.orgyoutube.com This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and form a new metal carbene attached to the growing polymer chain. youtube.com

Propagation continues as this new metal carbene reacts with subsequent monomer molecules. youtube.com Each propagation step involves the formation and cleavage of a metallacyclobutane intermediate, extending the polymer chain. The process results in an unsaturated polymer with the double bonds retained in the backbone. youtube.commdpi.com The use of specific solvents, like THF, can help to slow the polymerization and limit secondary metathesis reactions. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3,5,7-Cyclooctatetraene |

| 1,3,5-Cyclooctatriene |

| 9-(ER₂)bicyclo[4.2.1]nona-2,4,7-triene |

| Acetylene (B1199291) |

| Benzene (B151609) |

| Bicyclo[4.2.0]octa-2,4,7-triene |

| Cis-dichlorocyclobutene |

| Cyclooctane |

| Dimethyl acetylenedicarboxylate |

| Dimethyldioxirane |

| Hydrogen chloride |

| Iodomethylzinc iodide |

| Maleic anhydride |

| Polyacetylene |

Investigation of Cycloextrusion Phenomena in Polymerization

Cycloextrusion reactions, where a small, stable molecule is eliminated from a cyclic compound, are a known process in organic chemistry. However, the investigation of cycloextrusion phenomena specifically occurring during the polymerization of 1,3,5,7-cyclooctatetraene is not a prominent topic in the reviewed scientific literature. The primary polymerization pathway documented for COT is ring-opening to form polyacetylene, a process that preserves the carbon backbone. wikipedia.org

Redox Chemistry and Anion/Radical Formation

The redox behavior of cyclooctatetraene (B1213319) is a cornerstone of its chemistry, leading to the formation of highly stable aromatic species and reactive radical intermediates.

The addition of two electrons to the 1,3,5,7-cyclooctatetraene ring results in the formation of the cyclooctatetraenide dianion, [C₈H₈]²⁻. This transformation from a non-aromatic 8π system to an aromatic 10π system is a classic example of Hückel's rule. The dianion is readily generated by reducing COT with alkali metals, such as potassium or sodium. wikipedia.org

Unlike its neutral, tub-shaped precursor, the cyclooctatetraenide dianion is planar and possesses a regular octagonal geometry. wikipedia.orgrsc.orgwikipedia.org This structural change is a direct consequence of achieving aromatic stabilization. The dianion has been extensively characterized by various spectroscopic methods.

X-ray Crystallography: Single-crystal X-ray diffraction studies of its salts, such as dipotassium (B57713) cyclooctatetraenide (K₂COT), confirm the planar D₈h symmetry. The carbon-carbon bond lengths are found to be uniform, with a measured length of approximately 1.432 Å, intermediate between a typical single and double bond. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the dianion shows a single sharp peak, consistent with all eight protons being chemically and magnetically equivalent in the highly symmetric, planar structure. This contrasts sharply with the single resonance of neutral COT, which is due to rapid bond shifting and ring inversion.

The dianion is a significant ligand in organometallic chemistry, most famously in the synthesis of sandwich compounds with f-block elements, such as uranocene, U(COT)₂. wikipedia.org

| Property | Value/Description | Reference |

|---|---|---|

| Formula | [C₈H₈]²⁻ | wikipedia.org |

| π-Electron Count | 10 | wikipedia.org |

| Geometry | Planar, regular octagon | wikipedia.orgrsc.org |

| Symmetry | D₈h | |

| C-C Bond Length | ~1.432 Å | wikipedia.org |

| Aromaticity | Aromatic | wikipedia.org |

The conversion of neutral COT to its dianion is a stepwise two-electron reduction process. The initial one-electron reduction yields the cyclooctatetraene radical anion, [C₈H₈]⁻, which is then further reduced to the stable dianion. researchgate.netresearchgate.net Studies on π-expanded COT derivatives have elucidated the structural transformations that accompany these electron transfer steps. rsc.orgresearchgate.net

Upon the first reduction, the molecule may undergo some structural changes, but the most significant transformation occurs with the addition of the second electron, which drives the planarization to achieve aromaticity. rsc.orgresearchgate.net Electrochemical studies, such as cyclic voltammetry, on substituted COT derivatives have been used to measure the potentials of these two successive reduction steps. researchgate.net

Electron spin resonance (ESR) spectroscopy has been a crucial tool in studying the radical anion intermediate. In studies of iron-carbonyl complexes of COT, γ-irradiation was used to induce one-electron transfer, generating radical anions where the unpaired electron is largely localized on the unbound diene fragment of the COT ring. These studies provide insight into how the electronic structure of the ring accommodates the additional electron.

The neutral cyclooctatetraenyl radical, C₈H₇•, has been described as an elusive species. A significant breakthrough in its synthesis was achieved through a gas-phase, single-collision reaction of ground-state carbon atoms with 1,3,5-cycloheptatriene. nih.govdongguk.edu This barrier-less route proceeds through exotic intermediates, including a triplet aromatic state of 1,3,5,7-cyclooctatetraene, which cannot be accessed via classical synthetic methods. nih.govdongguk.edu This gas-phase approach provides a clean and unconventional pathway to this previously obscure class of radicals. nih.govdongguk.edu

The cyclooctatetraene radical anion, [C₈H₈]⁻•, is more readily accessible as the intermediate in the two-electron reduction of COT. Its electronic spectrum has been studied, providing further insight into the electronic structure of the nine-π-electron system. acs.org

Reactivity Under Extreme Conditions

The application of high energy, in the form of pressure or photons, induces significant and often irreversible changes in 1,3,5,7-cyclooctatetraene.

Pressure-Induced Dimerization and Polymerization Mechanisms

Under ambient conditions, 1,3,5,7-cyclooctatetraene (COT) is a reactive compound, but it displays significant resistance to certain transformations like gamma irradiation. researchgate.net However, the application of high pressure dramatically alters its reactivity, leading to irreversible chemical changes. researchgate.net Studies utilizing diamond anvil cells have revealed that above 15 GPa, COT undergoes dimerization and polymerization. researchgate.net This transformation is irreversible, and when the pressure is reduced to ambient conditions, the sample becomes a soft, wax-like solid, likely a form of amorphous hydrogenated carbon. researchgate.net

The mechanism of pressure-induced polymerization in unsaturated organic molecules often involves the formation of covalent bonds between molecules, driven by a negative enthalpy change. encyclopedia.pub These reactions typically occur in the crystalline state, promoting a topochemical process where the crystal lattice pre-organizes the molecules for reaction. encyclopedia.pub For COT, increasing intermolecular interactions under high pressure facilitates the breaking and forming of new chemical bonds, culminating in a polymerized material. researchgate.net While detailed mechanistic steps for COT's specific polymerization pathway are complex, the process is generally understood to proceed via addition reactions between the π systems of adjacent, compressed COT molecules. encyclopedia.pub

Phase Transitions and Associated Chemical Reactivity at High Pressures

High-pressure studies on 1,3,5,7-cyclooctatetraene have identified several pressure-induced phase transitions before the onset of irreversible chemical reactions. These transitions, observed through techniques like Raman spectroscopy, infrared (IR) spectroscopy, and X-ray diffraction, indicate significant changes in the molecular packing and crystalline structure of solid COT. researchgate.netresearchgate.net

At least five distinct phases have been observed as pressure increases. researchgate.net The initial transition from a liquid to a solid phase (Phase I) occurs between 3-4 GPa. researchgate.net Subsequent solid-solid phase transitions have been confirmed at various pressure points. An angular dispersive X-ray diffraction experiment identified transitions from Phase I to II above 1.4 GPa, from II to III above 5.5 GPa, from III to IV above 10 GPa, and from IV to V above 15.5 GPa. researchgate.net The transition near 8.8 GPa (II → III) was also confirmed by Raman and IR spectroscopy. researchgate.net

These structural changes are linked to the molecule's chemical reactivity. The phase transitions represent alterations in the intermolecular distances and orientations, which prime the system for chemical transformation at higher pressures. The final transition to Phase V above 15.5 GPa is closely followed by the onset of irreversible dimerization and polymerization. researchgate.net Near 25.6 GPa, a loss of long-range crystalline order is observed, consistent with the formation of an amorphous polymer. researchgate.net This demonstrates that the phase transitions under pressure are precursors to the eventual chemical transformation of the material. researchgate.net

| Transition | Pressure (GPa) | Observation Method |

|---|---|---|

| Liquid → Solid (Phase I) | ~3-4 | Raman & IR Spectroscopy |

| Phase I → Phase II | > 1.4 | X-ray Diffraction |

| Phase II → Phase III | > 5.5 | X-ray Diffraction |

| Phase III → Phase IV | > 10 | X-ray Diffraction |

| Phase IV → Phase V | > 15.5 | X-ray Diffraction |

| Onset of Polymerization | > 15 | IR Spectroscopy |

| Amorphization | ~25.6 | X-ray Diffraction |

Transition Metal-Mediated Transformations

Transition metal complexes are pivotal in mediating a variety of transformations for 1,3,5,7-cyclooctatetraene, leveraging its flexible electronic structure. mdpi.com The ability of COT to act as a ligand, particularly in its dianionic form (C₈H₈²⁻), opens avenues for creating exotic organometallic complexes. researchgate.netnih.gov

Catalytic Cycloaddition Reactions (e.g., [6π + 2π], [4π + 2π] cycloadditions with alkenes, dienes, alkynes)

Catalytic cycloaddition reactions provide an efficient route to synthesizing complex eight-membered carbocycles and bicyclic systems from COT. mdpi.com These reactions are often catalyzed by transition metal complexes, which facilitate otherwise thermally forbidden pathways. mdpi.com

[4π + 2π] Cycloadditions: This type of reaction, analogous to the Diels-Alder reaction, involves a 4π system from COT reacting with a 2π system from a dienophile. libretexts.org It's important to note that COT exists in a tautomeric equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. mdpi.com Under the influence of certain catalysts, it is this bicyclic tautomer that acts as the 4π diene component. mdpi.com For instance, the reaction of COT with 1,2-dienes catalyzed by a three-component system of Co(acac)₂(dppe)/Zn/ZnI₂ yields substituted tricyclo[4.2.2.0²,⁵]dec-7-enes. mdpi.comresearchgate.net

[6π + 2π] Cycloadditions: In these reactions, COT can utilize six of its π electrons to react with a 2π component. Cobalt(I)-based catalysts have been shown to be effective for the [6π + 2π] cycloaddition of COT with alkynes, leading to the formation of substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes. researchgate.net Similarly, titanium-based catalysts can promote the [6π + 2π] cycloaddition of substituted 1,3,5-cycloheptatrienes with alkynes, a reaction type that highlights the utility of transition metals in mediating such transformations for related cyclic polyenes. mdpi.com

Additionally, nickel(0) catalysts are known to mediate the [2+2+2+2] cyclotetramerization of alkynes to produce substituted cyclooctatetraenes, demonstrating another facet of metal-catalyzed cycloaddition chemistry involving C₈ rings. rsc.org

| Reaction Type | Reactants | Catalyst System | Product Skeleton |

|---|---|---|---|

| [4π + 2π] | COT + 1,2-Dienes | Co(acac)₂(dppe)/Zn/ZnI₂ | Tricyclo[4.2.2.0²,⁵]decene |

| [6π + 2π] | COT + Alkynes | Co(I)-based | Bicyclo[4.2.2]decatetraene |

Metal-Catalyzed Rearrangements and Isomerizations

Beyond cycloadditions, 1,3,5,7-cyclooctatetraene undergoes various rearrangement and isomerization reactions, often mediated by transition metals or other reagents. The π bonds in COT react similarly to typical olefins. wikipedia.org For example, oxidation with aqueous mercury(II) sulfate (B86663) results in a rearrangement to form phenylacetaldehyde. wikipedia.org

In the field of organometallics, the isomerization of dienes to alkynes within the coordination sphere of a metal complex has been demonstrated. While this specific transformation has not been reported for COT itself, the isomerization of 1,5-cyclooctadiene (B75094) to a metal-bound cyclooctyne (B158145) has been achieved using a zinc/zirconium heterobimetallic complex. nih.gov This highlights the potential for transition metals to mediate profound structural rearrangements in C₈ rings. nih.gov The favorable binding of the product to the metal center provides the thermodynamic driving force for such an otherwise unfavorable reaction. nih.gov Transition metal catalysis is a well-established method for the isomerization of epoxides to carbonyl compounds, which can sometimes be an unwanted side reaction but also a synthetically useful transformation. princeton.edu These examples underscore the broad capability of metal catalysts to induce rearrangements and isomerizations in unsaturated cyclic systems. princeton.edu

Emerging Research Areas and Future Directions in 1,3,5,7 Cyclooctatetraene Chemistry

Development of Novel Molecular Architectures and Scaffolds

The unique tub-shaped geometry and electronic flexibility of 1,3,5,7-cyclooctatetraene make it an attractive building block for the synthesis of complex, three-dimensional molecular architectures. Researchers are increasingly leveraging COT as a central scaffold to construct intricate nanostructures with tailored properties.

A notable advancement is the use of COT in the bottom-up synthesis of three-dimensional nanographenes. acs.org For instance, two novel nanographenes, designated NG1 and NG2, have been successfully synthesized, each featuring a cyclooctatetraene (B1213319) core with 53 fused rings. acs.org This was achieved through a concise and efficient methodology that involved the formation of 24 new carbon-carbon bonds via a Scholl reaction. acs.org The resulting saddle-like structures are electron-rich and exhibit good solubility and stability. acs.org

Furthermore, the reactivity of the double bonds in COT allows for its transformation into various bicyclic systems. For example, it can undergo cycloaddition reactions with carbenoids to yield 9-substituted bicyclo[4.2.1]nona-2,4,7-trienes. researchgate.net Another significant area of development is in organometallic chemistry, where the reduction of COT to its planar, 10π-aromatic dianion (COT²⁻) allows it to act as a versatile ligand for a wide range of metals, forming sandwich compounds and other complex coordination compounds. researchgate.netnih.gov The study of tetrabenzo[a,c,e,g]cyclooctatetraene (TBCOT), a larger analogue, further expands the scope of COT-based scaffolds, with its reduction leading to significant conformational changes and the formation of novel C-C bonds. researchgate.net

Table 1: Examples of Novel Molecular Architectures Derived from 1,3,5,7-Cyclooctatetraene

| Architecture Type | Specific Example(s) | Key Features | Potential Applications |

| 3D Nanographenes | NG1, NG2 | Saddle-like geometry, 53 fused rings, electron-rich | Molecular electronics, host-guest chemistry |

| Bicyclic Compounds | 9-substituted bicyclo[4.2.1]nona-2,4,7-trienes | Fused ring system | Synthetic intermediates, building blocks for complex molecules |

| Organometallic Complexes | Metal-COT sandwich compounds | Planar COT²⁻ ligand | Catalysis, materials with unique electronic/magnetic properties |

| Extended Benzannulated Systems | Tetrabenzo[a,c,e,g]cyclooctatetraene (TBCOT) | Saddle-shaped core, undergoes significant structural changes upon reduction | Molecular switches, advanced materials |

Exploration of Optoelectronic and Magnetic Properties in Derived Materials

The electronic nature of 1,3,5,7-cyclooctatetraene and its derivatives is a fertile ground for the discovery of materials with interesting optoelectronic and magnetic properties. A key aspect of this research is the interplay between the molecule's conformation and its aromaticity. In its ground state, COT adopts a non-planar, tub-shaped geometry and is non-aromatic. mdpi.com However, in a planar conformation, which can be enforced by annelation with other ring systems or in certain excited states, the 8π-electron system exhibits significant antiaromatic character. mdpi.comrsc.org

This ability to switch between non-aromatic and antiaromatic states, and even to an aromatic state in its triplet excited state, is a key area of investigation. mdpi.comnih.govyork.ac.uk The lowest triplet state of planar D₈h COT is predicted to be highly aromatic, with magnetic properties similar to benzene (B151609). york.ac.uk This opens up possibilities for developing photoswitchable materials with tunable magnetic and electronic properties.

Furthermore, incorporating COT into larger, planarized systems like hetero mdpi.comcirculenes, where the central COT ring is forced into planarity by fused aromatic rings, creates a stable antiaromatic core. rsc.org The study of such compounds is crucial for understanding the fundamental nature of antiaromaticity and for harnessing the unique properties it imparts, such as high conductivity and a paratropic ring current that can influence local magnetic fields. rsc.org These properties are being explored for applications in molecular electronics and spintronics.

Advancements in Gas-Phase Reaction Dynamics and Interstellar Chemistry Analogues

Recent studies have shed light on novel, barrierless gas-phase synthesis routes to 1,3,5,7-cyclooctatetraene, which have significant implications for our understanding of its formation in extraterrestrial environments like the interstellar medium. It has been demonstrated that COT can be formed through the bimolecular reaction of the methylidyne radical (CH) with 1,3,5-cycloheptatriene under single-collision conditions. nih.govuhmreactiondynamics.orgosti.gov

This reaction proceeds through a mechanism involving the addition of the methylidyne radical to the π-electron system of 1,3,5-cycloheptatriene, followed by isomerization and ring expansion to an aromatic 1,3,5-cyclooctatrien-7-yl radical intermediate. nih.govuhmreactiondynamics.orgosti.govosti.gov This chemically activated radical then undergoes unimolecular decomposition to form 1,3,5,7-cyclooctatetraene and a hydrogen atom. nih.govuhmreactiondynamics.orgosti.gov The reaction is characterized by indirect scattering dynamics, indicating the formation of a transient C₈H₉ complex with a lifetime longer than its rotational period. uhmreactiondynamics.org

These findings are particularly relevant to interstellar chemistry, where ion-molecule and radical-molecule reactions in the gas phase are the primary pathways for the synthesis of complex organic molecules. The discovery of a low-temperature, barrierless pathway to COT suggests that it could be a component of interstellar clouds and circumstellar envelopes. Furthermore, this gas-phase synthesis method can be extended to produce substituted cyclooctatetraenes by using substituted 1,3,5-cycloheptatriene reactants, opening up avenues for studying a wider range of related molecules in astrochemical contexts. nih.govosti.govosti.govresearchgate.net

Predictive Power of Computational Methodologies for Undiscovered Reactivity

Computational chemistry has become an indispensable tool for elucidating the complex behavior of 1,3,5,7-cyclooctatetraene and predicting its reactivity. A wide array of theoretical methods, including density functional theory (DFT) and complete active space self-consistent field (CASSCF) calculations, are being employed to study the energetics, structures, and magnetic properties of its various isomers and electronic states. mdpi.comyork.ac.uk

These computational approaches have been instrumental in quantifying the degree of aromaticity and antiaromaticity in different conformations of COT. For instance, calculations of nucleus-independent chemical shifts (NICS) have confirmed the non-aromatic character of the tub-shaped ground state and the significant antiaromaticity of the planar transition state for π-bond shifting. mdpi.comyork.ac.uk Such studies provide insights that are often difficult or impossible to obtain experimentally, especially for transient species.

Moreover, computational modeling is being used to predict the outcomes of reactions involving COT and its derivatives. For example, theoretical analysis has been applied to understand the reduction of tetrabenzo[a,c,e,g]cyclooctatetraene, explaining the observed structural rearrangements. researchgate.net The synergy between computational predictions and experimental validation is a powerful paradigm for discovering novel reactivity and designing new synthetic routes. As computational methods continue to improve in accuracy and efficiency, their predictive power will be crucial in guiding the exploration of uncharted areas of COT chemistry, such as its behavior under extreme conditions of pressure and temperature or its interactions with novel catalysts.

Table 2: Application of Computational Methods in 1,3,5,7-Cyclooctatetraene Research

| Computational Method | Property/Phenomenon Studied | Key Findings |

| Density Functional Theory (DFT) | Molecular structure, reaction mechanisms, NICS calculations | Elucidation of ground and transition state geometries, confirmation of antiaromaticity in planar COT |

| Complete Active Space Self-Consistent Field (CASSCF) | Excited states, aromaticity of open-shell systems | Prediction of aromaticity in the lowest triplet state of planar COT |

| Ab Initio Molecular Dynamics (AIMD) | Photochemical dynamics | Simulation of the non-adiabatic decay of photoexcited COT |

Interdisciplinary Research Opportunities in Materials Science and Fundamental Chemical Physics

The unique properties of 1,3,5,7-cyclooctatetraene position it at the intersection of several scientific disciplines, offering a wealth of interdisciplinary research opportunities. In materials science, the use of COT as a building block for nanographenes and other complex architectures opens the door to new materials with tailored electronic, optical, and mechanical properties. acs.org The potential for creating porous frameworks based on COT derivatives for applications in gas storage and separation is another promising avenue.

In the realm of fundamental chemical physics, COT serves as a model system for studying a range of important phenomena. Its photochemical dynamics, including the ultrafast internal conversion from excited states through conical intersections, are a subject of intense investigation. nih.gov The ability to switch the molecule's aromaticity with light offers a powerful tool for controlling its properties and exploring the fundamental principles of photochemistry. nih.gov

Furthermore, the study of COT's behavior under high pressure provides insights into the fundamental nature of chemical bonding and molecular transformations in extreme environments. The interplay between its molecular structure, electronic properties, and the surrounding environment makes 1,3,5,7-cyclooctatetraene a rich platform for collaborative research spanning organic synthesis, materials science, spectroscopy, computational chemistry, and chemical physics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5,7-cyclooctatetrayne, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves acetylene coupling reactions under controlled conditions. For example, iterative Sonogashira couplings or oxidative cyclization of linear precursors require inert atmospheres (e.g., argon) and catalysts like Pd(PPh₃)₄/CuI. Yield optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and stoichiometry of alkyne precursors. Purity is validated via HPLC (≥95% threshold) and NMR spectroscopy to detect residual solvents or byproducts .

- Data Note : Table comparing yields under varying conditions (solvent, catalyst loading, time) can highlight trade-offs between reaction speed and purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from its structural isomers or decomposition products?

- Methodological Answer :

- ¹³C NMR : The sp-hybridized carbons in the cyclooctatetrayne ring appear as distinct signals between δ 70–90 ppm, absent in saturated analogs.

- IR Spectroscopy : Stretching vibrations for C≡C bonds occur at ~2100–2260 cm⁻¹, with intensity variations indicating conjugation effects.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (M⁺) at m/z 96.0 (C₈H₀) and fragments from ring-opening reactions .

Advanced Research Questions

Q. What computational models (e.g., DFT, MD) best predict the electronic structure and thermodynamic stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (~3.5 eV) and strain energy (≥50 kcal/mol due to angle distortion). Molecular Dynamics (MD) simulations in explicit solvents (e.g., chloroform) model aggregation behavior, critical for assessing solubility. Comparative studies with cyclooctatetraene show reduced aromaticity in the tetrayne, validated by NICS (Nucleus-Independent Chemical Shift) indices .

- Data Contradiction : Some studies report discrepancies between DFT-predicted bond lengths and X-ray crystallography data (e.g., 1.21 Å vs. 1.18 Å experimental), suggesting basis set limitations .

Q. How does the photolytic stability of this compound compare to other cyclic alkynes under UV irradiation, and what degradation mechanisms dominate?

- Methodological Answer : Accelerated UV stability tests (λ = 254–365 nm) in degassed acetonitrile reveal half-life (t₁/₂) via HPLC monitoring. The tetrayne undergoes [2+2] cycloaddition to form dimeric byproducts, unlike cyclooctatetraene, which undergoes electrocyclic ring-opening. Quenching experiments with triplet-state scavengers (e.g., O₂) confirm singlet vs. triplet pathway dominance .

Q. What strategies mitigate aggregation-induced quenching in this compound-based materials for optoelectronic applications?

- Methodological Answer : Co-crystallization with sterically hindered aromatics (e.g., hexabenzocoronene) disrupts π-stacking. Solvent engineering (e.g., tert-butylbenzene) enhances solubility, while side-chain functionalization (e.g., triisopropylsilyl groups) reduces intermolecular interactions. Photoluminescence quantum yield (PLQY) improvements from <5% to >30% are achievable via these methods .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in reported strain energies of this compound derived from computational vs. experimental methods?

- Methodological Answer : Cross-validate computational strain energy (via homodesmotic reactions) with experimental calorimetry (e.g., combustion enthalpy). For example, DFT may overestimate strain due to inadequate dispersion corrections, while calorimetry accounts for lattice energy in crystalline samples. Systematic error analysis (e.g., ±5 kcal/mol tolerance) reconciles differences .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives for collaborative studies?

- Methodological Answer :

- Synthesis : Publish detailed procedures in SI (Supporting Information), including catalyst activation steps (e.g., degassing cycles) and purification thresholds (e.g., column chromatography Rf values).

- Characterization : Adopt IUPAC guidelines for reporting NMR shifts (referenced to TMS) and XRD data (CCDC deposition codes) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products